3-Amino-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,10H,8H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMLSADCINMVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226142 | |
| Record name | 3-Amino-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-88-0 | |
| Record name | 3-Amino-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Amino 1,5 Dihydro 4h Pyrrolo 3,2 C Pyridin 4 One
Comprehensive Retrosynthetic Analysis of the 3-Amino-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one Framework
A retrosynthetic analysis of the this compound molecule reveals several logical bond disconnections that pave the way for plausible forward synthetic strategies. The bicyclic framework, composed of a fused pyrrole (B145914) and a dihydropyridinone ring, along with the C3-amino substituent, offers multiple points for strategic disassembly.
Primary Disconnections:
C-N Bond of the Amino Group: The most straightforward disconnection involves the C3-NH2 bond. This suggests a late-stage introduction of the amino group onto a pre-formed pyrrolo[3,2-c]pyridin-4-one core. This could be achieved through electrophilic amination of an appropriate enolate or related nucleophile, a strategy that has been employed in the synthesis of analogous 3-amino-dihydropyridone systems. nih.gov
Pyrrole Ring Annulation: A second approach involves disconnecting the bonds of the pyrrole ring. This suggests a strategy starting from a substituted pyridinone precursor. An intramolecular cyclization, such as a Fischer indole (B1671886) synthesis variant, a Madelung-type cyclization, or a transition-metal-catalyzed C-H activation/C-N bond formation, could then be used to construct the fused pyrrole ring.
Pyridinone Ring Annulation: Conversely, the pyridinone ring can be disconnected, pointing to a synthetic route that begins with a functionalized pyrrole. The pyridinone ring could be formed via intramolecular cyclization of a pyrrole derivative bearing an appropriate side chain, for instance, a pyrrole-2-carboxamide. researchgate.net
Intermolecular Cyclization/Multicomponent Strategy: A more convergent approach involves disconnecting both rings to reveal simpler, acyclic, or monocyclic precursors. This retrosynthetic pathway leads to multicomponent reaction (MCR) strategies where three or more starting materials combine in a single pot to rapidly assemble the complex bicyclic core.
These retrosynthetic pathways highlight the main strategic considerations for synthesizing the target molecule: the timing of the amino group installation and the sequence of ring construction (pyrrole-then-pyridinone vs. pyridinone-then-pyrrole vs. concerted formation).
Established Synthetic Routes to Pyrrolo[3,2-c]pyridin-4-one Core Structures
Established methods for constructing the pyrrolo[3,2-c]pyridin-4-one scaffold and related fused aza-heterocycles generally rely on powerful and predictable bond-forming reactions, primarily cycloadditions and intramolecular cyclizations.
Cycloaddition reactions are highly efficient for constructing cyclic systems with good stereochemical control. Both pericyclic and transition-metal-catalyzed cycloadditions are valuable tools for assembling the pyridine (B92270) or pyrrole components of the target framework. rsc.org
Hetero-Diels-Alder Reaction ([4+2] Cycloaddition): The pyridine ring of the scaffold can be envisioned as the product of a hetero-Diels-Alder reaction. A 1-azadiene, serving as the 4π component, can react with an alkyne or a ketene (B1206846) equivalent (the 2π component) to form the dihydropyridine (B1217469) ring. rsc.org Subsequent aromatization or functionalization would yield the desired pyridinone. This approach offers a convergent route to highly substituted pyridine derivatives.
1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): The pyrrole ring can be constructed via a [3+2] cycloaddition. Azomethine ylides, generated in situ, are common 1,3-dipoles that react with various dipolarophiles (alkenes or alkynes) to form the five-membered pyrrolidine (B122466) ring. nih.govnih.gov Subsequent oxidation would lead to the aromatic pyrrole core. Glycine-based decarboxylative 1,3-dipolar cycloadditions represent a versatile method for generating the necessary azomethine ylides. nih.gov For the synthesis of the isomeric pyrrolo[3,4-b]pyridin-5-ones, an intramolecular aza Diels-Alder cycloaddition has been effectively utilized as part of a cascade sequence. mdpi.commdpi.comnih.gov
| Strategy | Reactant Types | Ring Formed | Key Features | Reference Example |
|---|---|---|---|---|
| Hetero-Diels-Alder | 1-Azadiene + Alkyne/Ketene | Pyridine/Pyridinone | Convergent; good control over substitution. | General strategy for pyridine synthesis. rsc.org |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene/Alkyne | Pyrrole/Pyrrolidine | Forms the five-membered ring; versatile generation of dipoles. nih.govresearchgate.net | Glycine-based synthesis of pyrrolidines. nih.gov |
| Aza Diels-Alder (Intramolecular) | Diene and Dienophile within the same molecule | Pyridinone | Used in cascade reactions for isomeric systems. | Synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.gov |
Intramolecular cyclization is a powerful strategy that involves forming a ring from a single acyclic or macrocyclic precursor. This approach is widely used for constructing fused heterocyclic systems, including the pyrrolo[3,2-c]pyridin-4-one core.
One of the most effective methods involves the palladium-catalyzed intramolecular oxidative coupling of N-allyl-pyrrolo-2-carboxamides. researchgate.net In this reaction, a C-H bond on the pyrrole ring (at either the C3 or C5 position) is activated by a palladium catalyst and subsequently attacks the tethered allyl group. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, potentially yielding a mixture of the pyrrolo[3,2-c]pyridin-4-one and the isomeric pyrrolo[2,3-c]pyridin-7-one. researchgate.net
Other cyclization strategies used for related aza-heterocycles that could be adapted include:
Radical Cyclization: Free-radical cyclization of precursors like o-bromophenyl-substituted pyrrolylpyridinium salts can be used to form fused systems, offering an alternative to metal-catalyzed methods. nih.govbeilstein-journals.org
Sonogashira Coupling/Cyclization: A tandem sequence involving a Sonogashira coupling followed by an intramolecular cyclization is a common method for synthesizing pyrrolopyridines from halogenated pyridines and terminal alkynes. nbuv.gov.ua
| Method | Precursor Type | Key Reagents/Catalyst | Features | Reference Example |
|---|---|---|---|---|
| Palladium-Catalyzed Oxidative Coupling | N-allyl-pyrrolo-2-carboxamide | PdCl₂(CH₃CN)₂, Benzoquinone | Forms the pyridinone ring; regioselectivity can be an issue. | Synthesis of pyrrolo[3,2-c]pyridin-4-ones. researchgate.net |
| Free-Radical Cyclization | o-Halophenyl-substituted pyrrolylpyridinium salt | (TMS)₃SiH, AIBN | Forms C-C bond via radical intermediate. | Synthesis of pyrido[2,1-a]pyrrolo[3,2-c]isoquinolines. beilstein-journals.org |
| Sonogashira/Cyclization Tandem | Halogenated pyridine/pyrrole + Terminal alkyne | Pd/Cu catalyst | Builds and cyclizes in one sequence. | Synthesis of pyrrolo[2,3-c]pyridines. nbuv.gov.ua |
Emerging and Innovative Synthetic Approaches to this compound
Modern synthetic chemistry emphasizes efficiency, atom economy, and novelty. Emerging routes to the target scaffold and its derivatives often employ tandem reactions and advanced metal catalysis to streamline synthetic sequences and access novel chemical space.
Tandem (or domino/cascade) reactions and one-pot multicomponent reactions (MCRs) are highly efficient strategies that combine multiple bond-forming events in a single operation without isolating intermediates. This approach significantly reduces waste, time, and resources.
A notable example is the one-pot, three-component synthesis of 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives from 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water. researchgate.net This method is environmentally friendly and operationally simple, providing rapid access to the core structure. researchgate.net Another domino reaction for a related hydrogenated core involves the ammonium (B1175870) acetate-promoted tandem Aldol (B89426) condensation/aza-addition of ketones and β-ketoamides to furnish 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones. acs.org
For isomeric systems, the Ugi-Zhu three-component reaction coupled with a subsequent cascade sequence (involving N-acylation and aza Diels-Alder cycloaddition) has been developed for the one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.govnih.gov These sophisticated MCRs demonstrate the power of tandem strategies in rapidly building molecular complexity.
| Reaction Name | Components | Product Core | Key Features | Reference |
|---|---|---|---|---|
| Three-Component Reaction | 4-Aminopyridin-2(1H)-one, 2,2-dihydroxy-1-arylethan-1-one, 4-hydroxy-2H-pyran-2-one | 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | Environmentally friendly (water solvent), high step economy. | researchgate.net |
| Tandem Aldol/Aza-Addition | Ketones, β-Ketoamides | 2,3,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | Catalyst-free, forms hydrogenated core. | acs.org |
| Ugi-Zhu/Cascade Reaction | Aldehyde, Amine, Isocyanoacetamide | Pyrrolo[3,4-b]pyridin-5-one (Isomer) | High complexity generation in one pot. | mdpi.comnih.govnih.gov |
Transition metal catalysis is indispensable in modern organic synthesis, enabling the formation of C-C and C-X bonds that are otherwise difficult to construct. For the pyrrolo[3,2-c]pyridin-4-one system, metal-catalyzed reactions are crucial for both the construction of the core and its subsequent derivatization.
As previously mentioned, palladium catalysis is key to the intramolecular oxidative cyclization of N-allyl-pyrrolo-2-carboxamides to form the pyrrolo[3,2-c]pyridin-4-one ring system. researchgate.net This type of C-H activation/cyclization is a hallmark of modern metal catalysis.
Furthermore, domino reactions involving metal catalysis, such as a C-N coupling/hydroamination sequence, have been developed for the synthesis of related fused heterocycles like pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgnih.gov This strategy employs a palladium catalyst with a specific phosphine (B1218219) ligand (DPEphos) to facilitate the tandem reaction. beilstein-journals.orgnih.gov Such methodologies could be adapted for the final ring closure or for introducing substituents onto the this compound scaffold, particularly for N-arylation or N-alkylation at the pyrrole or pyridinone nitrogen atoms.
| Transformation | Catalyst System | Purpose | Key Features | Reference Example |
|---|---|---|---|---|
| Intramolecular Oxidative Coupling | PdCl₂(CH₃CN)₂ / Oxidant | Pyridinone ring formation | C-H activation strategy. | researchgate.net |
| Domino C-N Coupling/Hydroamination | Pd(OAc)₂ / DPEphos | Pyrrole ring formation (in related systems) | Efficient tandem process for N-heterocycle synthesis. | beilstein-journals.orgnih.gov |
| Sonogashira Coupling | Pd/Cu catalyst | C-C bond formation prior to cyclization | Versatile for building precursors to fused systems. | nbuv.gov.ua |
Stereocontrolled Synthesis of Chiral Analogs
The stereocontrolled synthesis of chiral analogs of this compound, while not extensively detailed in published literature for this specific scaffold, can be approached using established methodologies in asymmetric synthesis that have been successfully applied to structurally related pyrrolidine and fused heterocyclic systems. These methods primarily focus on the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool to induce stereoselectivity.
One promising approach is organocatalysis , which has emerged as a powerful tool for the asymmetric construction of complex molecules. nih.govnih.govmdpi.com For instance, cinchona alkaloid-derived bifunctional amino-squaramide catalysts have been effective in the asymmetric cascade reaction to produce highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org Proline and its derivatives are also well-known organocatalysts for asymmetric aldol and Mannich reactions, which could be adapted to construct the chiral pyrrolidine core of the target molecule. nih.govunibo.ittandfonline.com The general principle involves the formation of a chiral enamine or iminium ion intermediate that directs the stereochemical outcome of the reaction.
Another viable strategy is the use of the chiral pool , which involves utilizing readily available enantiopure starting materials, such as amino acids or carbohydrates. mdpi.com For example, a synthetic route could be envisioned starting from a chiral amino acid where the stereocenter is already established. This approach has been successfully used in the synthesis of various aminopyrrolidines.
Asymmetric metal catalysis is another cornerstone of stereocontrolled synthesis. Chiral metal complexes can effectively catalyze a variety of transformations, including hydrogenations, cycloadditions, and conjugate additions, to create stereogenic centers with high enantioselectivity. While specific applications to the this compound core are not documented, the principles are broadly applicable.
Furthermore, substrate-controlled diastereoselective reactions can be employed, where a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary can be removed.
The table below outlines potential stereocontrolled methodologies applicable to the synthesis of chiral analogs of this compound, based on successful applications in the synthesis of similar heterocyclic structures.
| Methodology | Catalyst/Reagent Type | Key Transformation | Potential Application to Target Scaffold |
| Organocatalysis | Chiral amines (e.g., proline derivatives), Cinchona alkaloids | Asymmetric Michael addition, Mannich reaction, Aldol condensation | Creation of a stereocenter at the C3 position of the pyrrolidinone ring. |
| Chiral Pool Synthesis | Enantiopure amino acids, carbohydrates | Use of a readily available chiral starting material | Incorporation of a predefined stereocenter into the final molecule. |
| Asymmetric Metal Catalysis | Chiral transition metal complexes (e.g., Rh, Ru, Pd) | Asymmetric hydrogenation, Cycloaddition | Enantioselective reduction of a prochiral precursor or a stereoselective ring-forming reaction. |
| Auxiliary-Controlled Synthesis | Chiral auxiliaries (e.g., Evans oxazolidinones) | Diastereoselective alkylation, Conjugate addition | Temporary introduction of a chiral moiety to direct the formation of a new stereocenter. |
Optimization of Synthetic Pathways for Enhanced Efficiency and Yields of this compound
Multi-component reactions (MCRs) offer a significant advantage in terms of step economy and efficiency by combining three or more starting materials in a single operation to form a complex product. This approach has been successfully applied to the synthesis of related pyrrolopyridinone scaffolds. For instance, a one-pot, four-component synthesis of pyrrolo[3,4-b]pyridin-5-ones has been developed, which proceeds through a domino sequence of acylation, intramolecular Diels-Alder reaction, and retro-Michael cycloreversion.
Domino reactions , also known as cascade reactions, are another powerful strategy for optimizing synthetic pathways. In a domino reaction, a series of intramolecular transformations occur sequentially without the need to isolate intermediates. This approach has been utilized in the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, involving a domino C-N coupling/hydroamination reaction. The optimization of such a process involves screening different catalysts, ligands, bases, and solvents to achieve the highest possible yield.
The following table summarizes various optimized synthetic conditions for the synthesis of the pyrrolo[3,2-c]pyridin-4-one core and related structures, highlighting the improvements in yield and efficiency.
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Advantages |
| Multi-component, two-step | Solid Acid (recyclable) | Not specified | Mild conditions | Good to excellent | Recyclable catalyst, easy work-up |
| Domino C-N coupling/hydroamination | Pd(OAc)₂ with DPEphos ligand | DMA | 100 | Moderate to good | High step economy, access to diverse derivatives |
| Electrophilic [4+1]-cyclization | Trifluoroacetic anhydride (B1165640) (TFAA) | Pyridine | 0 to rt | Not specified | Scalable, metal-free |
| Microwave-assisted synthesis | Ytterbium(III) triflate | Chlorobenzene | Microwave irradiation | 50-77 | Short reaction times, high atom economy |
Sustainable Chemistry Principles in the Synthesis of this compound
The application of sustainable chemistry principles to the synthesis of this compound and its analogs is essential for minimizing the environmental impact of chemical processes. Key aspects of green chemistry in this context include the use of recyclable catalysts, the selection of environmentally benign solvents, and the maximization of atom economy.
The choice of solvent is another critical factor in green chemistry. The ideal solvent should be non-toxic, non-flammable, readily available, and recyclable. While many traditional organic syntheses rely on volatile and hazardous solvents, research is ongoing to replace these with greener alternatives such as water, ethanol (B145695), or supercritical fluids. In some reported syntheses of related heterocycles, the use of green solvents has been explored to reduce the environmental footprint of the reaction.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Multi-component and domino reactions are inherently more atom-economical than multi-step linear syntheses as they reduce the number of synthetic and purification steps, thereby minimizing waste. For example, a one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones demonstrated high atom economy, with only small molecules like water and carbon dioxide being released as byproducts.
The following table highlights the application of sustainable chemistry principles in the synthesis of pyrrolo[3,2-c]pyridin-4-one and related compounds.
| Green Chemistry Principle | Application in Synthesis | Example | Benefit |
| Use of Recyclable Catalysts | Employment of a heterogeneous solid acid catalyst. | Multi-component synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones. | Reduced catalyst waste, lower cost, and easier purification. |
| High Atom Economy | Utilization of multi-component and domino reactions. | One-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones. | Maximized incorporation of starting material atoms into the product, minimizing waste. |
| Use of Greener Solvents | Exploration of environmentally benign reaction media. | Synthesis of certain heterocyclic compounds in ethanol or water. | Reduced use of hazardous and volatile organic solvents. |
| Energy Efficiency | Application of microwave-assisted synthesis. | Rapid synthesis of fluorinated-pyrrolo[3,4-b]pyridin-5-ones. | Shorter reaction times and potentially lower energy consumption compared to conventional heating. |
Chemical Reactivity, Transformation, and Mechanistic Studies of 3 Amino 1,5 Dihydro 4h Pyrrolo 3,2 C Pyridin 4 One
Electrophilic and Nucleophilic Reactivity of the Pyrrolo[3,2-c]pyridin-4-one Ring System
The reactivity of the 3-amino-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one ring system is dictated by the interplay between its two constituent heterocyclic moieties. The pyrrole (B145914) part is generally susceptible to electrophilic attack, while the pyridinone part is more prone to nucleophilic reactions. The amino substituent at the C3 position significantly influences the electronic distribution and, consequently, the regioselectivity of these reactions.
The pyrrole ring is an aromatic, electron-rich system, making it reactive towards electrophiles. In the fused pyrrolo[3,2-c]pyridin-4-one system, the C2 position of the pyrrole moiety is the most likely site for electrophilic aromatic substitution. This prediction is based on the general reactivity patterns of pyrrole, where substitution typically occurs at the C2 or C5 positions due to the superior stability of the resulting cationic intermediate (arenium ion). Given that the C3 position is already substituted with an amino group, and the ring fusion involves the C3a and C7a positions, the C2 position remains the most activated and sterically accessible site for electrophiles.
Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to proceed at the C2 position. The activating, ortho-directing nature of the C3-amino group further enhances the electron density at this position, facilitating the reaction. For instance, electrophilic cyclization reactions of 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form related 6-azaindole (B1212597) (pyrrolo[2,3-c]pyridine) systems underscore the susceptibility of the position ortho to the amino group to electrophilic attack during ring formation. chemrxiv.org
The pyridinone portion of the molecule exhibits distinct reactivity. The nitrogen atom (N5) possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to alkylation or acylation reactions under appropriate basic conditions.
The carbonyl group at C4 introduces electrophilicity into the pyridinone ring. It can undergo nucleophilic attack, although this is less common than reactions on the pyrrole ring unless the carbonyl group is activated. More significantly, the pyridinone ring, being relatively electron-poor, can be targeted by strong nucleophiles, potentially leading to dearomatization reactions. nih.gov The general reactivity of pyridinium (B92312) salts towards nucleophiles, which can attack at the C2 or C4 positions relative to the nitrogen, provides a model for the potential reactivity of the pyridinone ring under activating conditions. nih.gov
Functional Group Interconversions Involving the Amino Moiety of this compound
The primary amino group at the C3 position is a key functional handle for a wide array of chemical transformations. Its nucleophilic character allows for straightforward derivatization.
Acylation: Reaction with acyl chlorides or anhydrides would readily form the corresponding amides. This transformation is often used to modify the electronic properties of the system or to install specific side chains.
Alkylation: The amino group can be alkylated using alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amine derivatives.
Diazotization: Treatment with nitrous acid (e.g., from NaNO₂ and HCl) would convert the amino group into a diazonium salt. This intermediate is highly versatile and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups at the C3 position.
Schiff Base Formation: Condensation with aldehydes or ketones would yield the corresponding imines (Schiff bases), which can serve as intermediates for further synthetic elaborations.
Derivatization reagents that specifically target primary amines, such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy), could also be employed to modify the amino group for analytical or synthetic purposes. mdpi.com
Oxidation-Reduction Chemistry of this compound Derivatives
The fused heterocyclic system is susceptible to both oxidation and reduction, although the specific outcomes depend on the reagents and conditions employed.
Oxidation: The electron-rich pyrrole ring is generally more prone to oxidation than the pyridinone ring. Strong oxidizing agents can lead to ring-opening and degradation. However, milder oxidation, particularly in the presence of radical species like hydroxyl radicals (·OH), can occur. nih.gov Studies on the oxidation of simple pyrrole and pyridine (B92270) heterocycles show that reactions with O₂ or ·OH can lead to the abstraction of hydrogen atoms, initiating oxidative degradation pathways. nih.gov For the fused system, the C-H bonds on the pyrrole moiety would be the most likely initial sites of attack. nih.gov
Reduction: The pyridinone ring is more susceptible to reduction. Catalytic hydrogenation (e.g., using H₂/Pd) could potentially reduce the C6=C7 double bond, leading to a tetrahydropyrrolopyridinone derivative. The carbonyl group at C4 could also be reduced to a hydroxyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄), although this might require more forcing conditions.
Derivatization Strategies for Exploring Structure-Activity Relationships (SAR) in Non-Clinical Contexts
While SAR studies on this compound itself are not extensively documented, research on closely related analogs provides significant insight into derivatization strategies for this scaffold. Studies on 1H-pyrrolo[3,2-c]pyridine and 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives have demonstrated how modifications to the core structure influence biological activity, such as enzyme inhibition. nih.govnih.gov
One key strategy involves Suzuki coupling reactions to introduce various aryl or heteroaryl groups. For example, in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors, a bromo-substituted precursor was coupled with a wide range of substituted phenylboronic acids to explore the effect of different substituents on the B-ring of the molecule. nih.govsemanticscholar.org
Another common derivatization point is the pyrrole nitrogen (N1). In the development of tubulin inhibitors, the 3,4,5-trimethoxyphenyl group, a common pharmacophore, was attached at the N1 position. nih.govsemanticscholar.org For derivatives of 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one investigated as Polo-like kinase 1 (PLK1) inhibitors, modifications were explored at various positions to optimize potency and selectivity. nih.gov
The following interactive table summarizes derivatization strategies applied to the general pyrrolo[3,2-c]pyridine scaffold in non-clinical SAR studies.
| Scaffold Position | Modification Type | Example Substituents | Observed Impact (Non-Clinical Context) | Reference |
|---|---|---|---|---|
| C6 (Pyridinone Ring) | Suzuki Coupling | Phenyl, o-tolyl, m-tolyl, 3,4-dimethylphenyl, 4-ethoxyphenyl, Indolyl | Modulation of anti-proliferative activity against cancer cell lines; indolyl group showed highest potency. | nih.govsemanticscholar.org |
| N1 (Pyrrole Ring) | N-Arylation | 3,4,5-trimethoxyphenyl | Installation of a key pharmacophore for binding to the colchicine (B1669291) site of tubulin. | nih.govsemanticscholar.org |
| C2 (Pyrrole Ring) | Introduction of Heterocycle | 2-amino-pyrimidine | Core fragment for potent inhibition of Polo-like kinase 1 (PLK1). | nih.gov |
| General | Lipophilicity Modification | Introduction of various aryl groups | Antiplatelet effects were found to be related to the lipophilicity of the derivatives. | nih.gov |
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Investigations
Understanding the reaction mechanisms for the synthesis and transformation of pyrrolo[3,2-c]pyridin-4-ones is crucial for optimizing reaction conditions and designing new synthetic routes. Mechanistic studies often employ a combination of kinetic analysis, isolation of intermediates, and spectroscopic techniques (NMR, IR, MS).
A plausible mechanism for the synthesis of the pyrrolo[3,2-c]pyridin-4-one core involves a multi-component reaction. For example, a proposed pathway for the synthesis of related derivatives involves the initial reaction between an amine and a β-nitrostyrene, followed by a cascade of reactions including condensation and intramolecular cyclization to form the fused ring system. researchgate.net
In another example involving the related pyrrolo[3,4-b]pyridine-5-one isomer, a plausible mechanism for a click-type [4+2] cycloaddition was proposed. The reaction involves a zwitterionic form of dicyandiamide (B1669379) acting as the diene component, which undergoes an intermolecular cycloaddition with the nitrile group on the pyrrolopyridinone. This is followed by a base-assisted aromatization to yield the final product. Such mechanistic proposals are typically supported by identifying intermediates or byproducts and can be further investigated through computational studies to evaluate transition state energies. nih.gov Spectroscopic monitoring of the reaction progress can help identify key intermediates and determine reaction kinetics, providing evidence for the proposed steps.
Advanced Computational and Theoretical Investigations of 3 Amino 1,5 Dihydro 4h Pyrrolo 3,2 C Pyridin 4 One
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical methods are fundamental to characterizing the electronic properties and energetic landscape of a molecule. These calculations provide a deep understanding of molecular stability, structure, and potential tautomeric forms.
Density Functional Theory (DFT) Studies on Ground State Properties and Tautomerism
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound such as 3-Amino-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., aug-cc-pVDZ), would be employed to determine ground state properties. nih.gov This includes optimizing the molecular geometry to find the most stable three-dimensional structure and calculating thermodynamic values. nih.gov
A key area of investigation for this molecule would be its tautomerism. The pyrrolo-pyridinone core, with its amine and lactam functionalities, can exist in several tautomeric forms. DFT studies are instrumental in calculating the relative energies of these tautomers in the gas phase and in different solvents to predict the most stable and predominant form under various conditions. For instance, studies on similar heterocyclic systems have successfully used DFT to elucidate the stability of different isomers. nih.gov
Illustrative Tautomers for DFT Analysis:
Amine-Lactam: The primary form, this compound.
Imine-Lactim: A potential tautomer where the amine and lactam groups are in their imine and lactim forms, respectively.
Amine-Lactim: A tautomer involving the aromatization of the pyridine (B92270) ring.
Ab Initio Calculations for Conformational Analysis and Tautomerism
Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theory for conformational analysis. These calculations would be used to map the potential energy surface of this compound, identifying all possible low-energy conformers and the energy barriers between them. This is particularly important for understanding the molecule's flexibility and how its shape might influence interactions with biological targets.
Furthermore, high-level ab initio methods can be used to refine the energy calculations of different tautomers, providing a benchmark for DFT results and confirming the most stable forms. While computationally more intensive, these methods offer greater accuracy for systems where electron correlation is significant.
Molecular Modeling and Simulation Approaches for Ligand-Target Interactions (in silico)
In silico techniques are essential for predicting how a molecule might interact with biological macromolecules, such as proteins, which is a cornerstone of modern drug discovery.
Molecular Docking Studies with Relevant Protein Models
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, potential protein targets could include kinases, as many pyrrolopyrimidine derivatives are known to be kinase inhibitors. nih.govnih.gov
The docking process involves preparing the 3D structure of the ligand and the protein, defining a binding site, and using a scoring function to rank the predicted binding poses. amazonaws.com The results provide insights into the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govd-nb.info
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase A (e.g., JAK) | -8.5 | LEU855, VAL838 | Hydrophobic |
| Kinase A (e.g., JAK) | -8.5 | GLU930, ASP940 | Hydrogen Bond (Hinge Region) |
| Kinase B (e.g., AKT) | -7.9 | LYS179, THR211 | Hydrogen Bond |
| Kinase B (e.g., AKT) | -7.9 | PHE293, LEU264 | Hydrophobic |
Molecular Dynamics Simulations to Explore Binding Conformations
While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. nih.gov Starting with the best pose from docking, an MD simulation would be run for tens to hundreds of nanoseconds to assess the stability of the interaction. plos.org
Analysis of the MD trajectory can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket.
Protein Flexibility: By calculating the root-mean-square fluctuation (RMSF) of protein residues to see how they adapt to the ligand.
Interaction Persistence: By analyzing the hydrogen bonds and other interactions over the course of the simulation to confirm their stability. d-nb.info
These simulations provide a more realistic view of the binding event and can help refine the understanding of the ligand's mechanism of action. nih.gov
Prediction of Chemical Reactivity and Selectivity Using Computational Methods
Computational methods are also valuable for predicting the chemical reactivity of a molecule. Using the electronic properties calculated by DFT, one can generate maps of molecular electrostatic potential (MEP) and analyze the frontier molecular orbitals (HOMO and LUMO).
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
For this compound, this analysis would identify the most likely sites for metabolic reactions or chemical modification, guiding the synthesis of derivatives with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities (in silico, non-clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. For the this compound scaffold and its derivatives, QSAR studies are instrumental in elucidating the structural features that govern their therapeutic potential. While specific QSAR models for the exact 3-amino substituted compound are not extensively detailed in public literature, robust models have been developed for closely related analogs, providing a strong framework for in silico assessment.
A significant QSAR study was conducted on a series of 2-heteroaryl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives, which share the core ring system, for their activity as inhibitors of Cell division cycle 7 (Cdc7) kinase, a target in oncology. researchgate.netnih.gov This study successfully generated three-dimensional (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the molecular properties of the compounds with their inhibitory potency. researchgate.net
The predictive power of a QSAR model is evaluated by its statistical significance, primarily the correlation coefficient (r² or R²) for the training set and the cross-validated correlation coefficient (q² or Q²) which indicates the model's predictive ability. nih.gov For the pyrrolopyridinone-based Cdc7 inhibitors, docking-based QSAR models yielded statistically significant results, demonstrating their reliability for predicting the activity of new compounds within this chemical class. nih.gov The models highlighted the importance of specific steric and electrostatic fields around the scaffold, offering insights into how substitutions at various positions influence binding affinity with the target enzyme.
The table below summarizes the findings from a representative QSAR study on analogous pyrrolopyridinone scaffolds.
| Biological Target | QSAR Model Type | Statistical Parameter (r²) | Predictive Ability (q² or r²cv) | Key Findings/Important Descriptors |
|---|---|---|---|---|
| Cdc7 Kinase | 3D-QSAR (CoMFA/CoMSIA) | 0.931 (CoMFA) | 0.600 (CoMFA) | Steric and electrostatic fields are critical for inhibitory activity. researchgate.net |
| Cdc7 Kinase | Docking-based QSAR | 0.951 | 0.839 | Solvation scores (Zou-GB/SA) provide a more effective prediction of inhibitor potency. nih.gov |
These studies establish that the pyrrolo[3,2-c]pyridin-4-one core is a viable scaffold for developing kinase inhibitors, and QSAR serves as a powerful tool to guide the rational design and optimization of its derivatives for enhanced biological activity.
Cheminformatics Analysis of Pyrrolo[3,2-c]pyridin-4-one Chemical Space
Cheminformatics analysis involves the use of computational methods to analyze and organize large sets of chemical data, enabling the exploration of chemical space and the identification of novel compounds with desired properties. For the this compound scaffold, cheminformatics provides the tools to map out the landscape of possible derivatives and understand its potential for drug discovery.
A key application of cheminformatics is virtual screening, which can be used to search large compound libraries for molecules containing the pyrrolo[3,2-c]pyridine core. Scaffold-focused virtual screening, for instance, has been successfully applied using this very scaffold as a query to identify novel kinase inhibitors. acs.org This approach uses both 2D (fingerprint-based) and 3D (shape-based) similarity searches to identify molecules with related core structures but potentially different substitution patterns, thereby exploring diverse regions of the chemical space. acs.org The analysis of hit compounds from such screens often reveals a diversity of scaffolds, indicating that the core structure is a privileged fragment that can bind to multiple biological targets. acs.org
The exploration of chemical space also involves assessing the drug-likeness and novelty of potential derivatives. An important concept in this area is the fraction of sp³ hybridized carbons (Fsp³), which correlates with molecular three-dimensionality. nih.gov Designing libraries of pyrrolo[3,2-c]pyridin-4-one derivatives with a higher Fsp³ count can lead to compounds with improved physicochemical properties, such as better solubility and more specific biological activity, by allowing access to different, less-explored regions of chemical space compared to flat, aromatic-rich molecules. nih.gov
The table below outlines common cheminformatics techniques and their application to the analysis of the pyrrolo[3,2-c]pyridin-4-one chemical space.
| Cheminformatics Method | Application to Pyrrolo[3,2-c]pyridin-4-one Space | Potential Outcome |
|---|---|---|
| Scaffold Hopping / Similarity Searching | Identify molecules in compound libraries with a similar core structure but different peripheral groups. acs.org | Discovery of novel derivatives with potentially new biological activities or improved properties. |
| Molecular Diversity Analysis | Assess the structural variety within a library of designed derivatives based on physicochemical descriptors and molecular fingerprints. | Ensures broad coverage of the chemical space, increasing the probability of finding active compounds. |
| Property-Based Filtering | Screen virtual libraries of derivatives against drug-likeness criteria (e.g., Lipinski's Rule of Five, Fsp³ count). nih.gov | Prioritization of compounds with favorable pharmacokinetic profiles for synthesis and testing. |
| Chemical Space Visualization | Use dimensionality reduction techniques (e.g., PCA, t-SNE) to create 2D or 3D maps of the chemical space occupied by the derivatives. | Identification of clusters of compounds with similar properties and unexplored "gaps" for future design efforts. |
Through these in silico techniques, the chemical space surrounding the this compound scaffold can be systematically explored, mapped, and prioritized, accelerating the hit-to-lead optimization process in drug discovery programs. scienceopen.com
Exploration of Biological and Biochemical Interactions of 3 Amino 1,5 Dihydro 4h Pyrrolo 3,2 C Pyridin 4 One Strictly Excluding Clinical Data
In Vitro Evaluation of Enzyme Modulation and Inhibition Profiles (e.g., CDK2, FMS kinase, α-glucosidase, PI3Kγ, SYK)
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been evaluated against a range of enzymes, demonstrating notable inhibitory activity.
FMS Kinase: A series of eighteen pyrrolo[3,2-c]pyridine derivatives were assessed for their inhibitory effects on FMS kinase (also known as CSF-1R), a receptor tyrosine kinase implicated in inflammatory disorders and various cancers. nih.govnih.gov Among the tested compounds, two derivatives, designated 1e and 1r, showed the most potent activity with IC50 values of 60 nM and 30 nM, respectively. nih.govnih.gov Compound 1r was 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM). nih.govnih.gov Further testing of compound 1r across a panel of 40 kinases confirmed its selectivity for FMS kinase. nih.govnih.gov
Table 1: In Vitro FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives
| Compound | FMS Kinase IC50 (nM) |
|---|---|
| 1r | 30 |
| 1e | 60 |
SYK Kinase: While direct data on the 3,2-c isomer is limited, related scaffolds have been explored. For instance, derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold were developed as inhibitors of Spleen Tyrosine Kinase (SYK), an enzyme involved in immune signaling. mdpi.com A methylpyrazole derivative within this series demonstrated a favorable in vitro profile, showing potent activity against both SYK and FLT3 kinases. mdpi.com
CDK2, α-glucosidase, and PI3K: The pyrrolopyridine scaffold is a known pharmacophore in kinase inhibition. mdpi.com While specific studies on 3-Amino-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one against Cyclin-Dependent Kinase 2 (CDK2) are not detailed in the provided literature, other heterocyclic systems such as 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines and N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been developed as potent CDK2 inhibitors. researchgate.netmdpi.com Similarly, the pyrrolo[4,3,2-de]quinoline core, related to the lymphostin family, has shown potent inhibitory activities against PI3K/mTOR. acs.org For α-glucosidase, an enzyme targeted in diabetes management, derivatives of 3-aminopyridin-2(1H)-ones and triazolo[1,5-a]pyridines have been identified as potent inhibitors, suggesting that nitrogen-containing heterocyclic scaffolds have potential for modulating this enzyme. mdpi.comnih.govnih.gov
Receptor Binding Assays and Ligand Selectivity Studies in Model Systems (e.g., AKT1, Ox2R)
Docking studies on isomeric scaffolds have provided insights into potential receptor interactions. A series of pyrrolo[3,4-b]pyridin-5-ones, synthesized via an Ugi–Zhu three-component reaction, were evaluated for their interactions with key proteins related to breast cancer cell lines, namely the serine/threonine kinase AKT1 and the Orexin type 2 receptor (Ox2R). nih.gov Molecular docking simulations predicted moderate to strong binding energies for several compounds with these protein targets, which correlated with in vitro cytotoxic effects against cancer cells. nih.gov
Table 2: Predicted Binding Energies of Pyrrolo[3,4-b]pyridin-5-one Derivatives with AKT1 and Ox2R
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| 1f | AKT1 | -8.5 |
| 1h | AKT1 | -8.4 |
| 1k | AKT1 | -8.6 |
| 1f | Ox2R | -9.0 |
| 1h | Ox2R | -9.3 |
The binding free energy between the compounds and the target proteins was further analyzed using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to understand the stability of the interactions. nih.gov
Cellular Pathway Modulation in Cell-Based Assays (e.g., cell proliferation assays, cell cycle analysis in cancer cell lines)
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated significant effects on cellular pathways, particularly those involved in cell proliferation and division in cancer cell lines.
Antiproliferative Activity: A series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors displayed potent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.govsemanticscholar.org The most effective compound, 10t, exhibited IC50 values ranging from 0.12 to 0.21 µM across these cell lines. nih.gov Similarly, the FMS kinase inhibitor, compound 1r, showed potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values in the range of 0.15–1.78 µM. nih.govresearchgate.net A key finding was that compound 1r showed greater selectivity for cancer cells over normal fibroblast cells. nih.gov
Table 3: Antiproliferative Activity (IC50) of Pyrrolo[3,2-c]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 10t | HeLa | 0.12 | nih.gov |
| 10t | SGC-7901 | 0.15 | nih.gov |
| 10t | MCF-7 | 0.21 | nih.gov |
Cell Cycle Analysis: The mechanism behind the antiproliferative effects of compound 10t was investigated through cell cycle analysis in HeLa cells. nih.gov Treatment with the compound led to a significant, dose-dependent arrest of cells in the G2/M phase of the cell cycle. nih.gov Compared to the control group (3.8% in G2/M), treatment with 1x, 2x, and 3x the IC50 concentration of 10t resulted in 9.6%, 40.6%, and 67.3% of cells arrested in the G2/M phase, respectively. nih.gov This cell cycle arrest is consistent with the compound's proposed mechanism of disrupting tubulin microtubule dynamics, a critical process for mitosis. nih.govtandfonline.com
Structure-Activity Relationship (SAR) Analysis in Biological Contexts (non-clinical)
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of pyrrolo[3,2-c]pyridine derivatives.
In the development of FMS kinase inhibitors, SAR analysis of a series of diarylamide derivatives containing the pyrrolo[3,2-c]pyridine core was performed. nih.gov This led to the discovery that specific substitutions on the aryl rings attached to the core scaffold were critical for potency. Compound 1r, the most potent derivative (IC50 = 30 nM), incorporated these optimal substitutions. nih.govnih.gov
For the 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors, SAR analysis revealed that using the rigid pyrrolo[3,2-c]pyridine scaffold to lock the conformation of the molecule was an effective strategy for maintaining potent antiproliferative activity. nih.govsemanticscholar.org Among the synthesized compounds, derivative 10t, which featured an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring, demonstrated the most potent activity against the tested cancer cell lines. nih.gov This highlights the importance of the specific aryl groups attached to the core heterocyclic structure.
High-Throughput Screening and Identification of Novel Biological Targets for Pyrrolo[3,2-c]pyridin-4-one Scaffolds
High-throughput screening (HTS) is a key strategy for identifying novel biological targets for specific chemical scaffolds. While specific HTS campaigns for this compound were not detailed, HTS has been successfully applied to related pyrrolopyridine isomers.
For example, an HTS campaign screening over 900,000 compounds was used to identify novel antagonists for the G protein-coupled receptor 103 (GPR103). bioworld.com This screen led to the identification of several new chemical classes of GPR103 antagonists, including a series of pyrrolo[2,3-c]pyridines. bioworld.com Subsequent optimization of a hit compound from this series led to a derivative with an IC50 of 46 nM. bioworld.com This demonstrates the power of HTS to discover initial hits and identify new biological activities for pyrrolopyridine scaffolds, which can then be optimized through medicinal chemistry efforts. bioworld.com
Proteomics and Metabolomics Approaches to Elucidate Biological Effects (in vitro, non-human)
While specific proteomics or metabolomics studies on this compound are not available in the reviewed literature, chemical proteomics has been effectively used to understand the target profiles of related heterocyclic kinase inhibitors.
A study on the pyrido[2,3-d]pyrimidine (B1209978) class of kinase inhibitors utilized an immobilized version of the compound as an affinity probe to identify its protein targets from cell lysates. nih.gov This proteomic method successfully identified over 30 human protein kinases that interact with this class of compounds. nih.gov This approach revealed that these inhibitors were not limited to tyrosine kinases but also potently inhibited serine/threonine kinases, uncovering previously unrecognized therapeutic applications. nih.gov Such proteomic and metabolomic strategies hold significant potential for elucidating the full spectrum of biological effects, identifying off-target interactions, and discovering novel mechanisms of action for derivatives of the pyrrolo[3,2-c]pyridin-4-one scaffold in non-human, in vitro models.
Prospective Applications and Future Research Directions for 3 Amino 1,5 Dihydro 4h Pyrrolo 3,2 C Pyridin 4 One
Development of 3-Amino-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one as a Chemical Biology Probe
The structural core of this compound is a key component of molecules developed as potent and selective inhibitors for various protein kinases. These inhibitors serve as valuable chemical biology probes to interrogate complex cellular signaling pathways. For instance, derivatives of the closely related 1H-pyrrolo[2,3-d]pyrimidine scaffold have been developed as selective inhibitors of Protein Kinase B (Akt). acs.orgebi.ac.uk These compounds allow researchers to dissect the specific roles of Akt in cell growth and survival, pathways frequently deregulated in cancer. acs.orgebi.ac.uk By selectively inhibiting a target kinase, these probes help to elucidate its function in both normal physiology and disease states, validate it as a potential therapeutic target, and study the downstream effects of its inhibition. The development of such specific inhibitors, built upon scaffolds like pyrrolo[3,2-c]pyridin-4-one, is crucial for advancing our understanding of cellular biology.
Utilization of the Pyrrolo[3,2-c]pyridin-4-one Scaffold in Lead Discovery (non-human, non-clinical)
The pyrrolo[3,2-c]pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities. nih.govmdpi.comresearchgate.net Its rigid framework is amenable to chemical modification, making it an ideal starting point for lead discovery in drug development.
Researchers have synthesized and evaluated numerous derivatives for their potential as inhibitors of various enzymes and signaling pathways implicated in disease.
Kinase Inhibition:
FMS Kinase: A series of eighteen pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase (CSF-1R), a receptor tyrosine kinase involved in cancer and inflammatory disorders. nih.govnih.gov Several compounds showed potent inhibition, with compound 1r being 3.2 times more potent than the lead compound. nih.govnih.gov This compound also demonstrated selectivity for cancer cells over normal fibroblasts and showed anti-inflammatory effects in bone marrow-derived macrophages. nih.govnih.gov
Polo-like kinase 1 (PLK1): Researchers have identified 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as a new class of potent and selective PLK1 inhibitors. nih.gov PLK1 is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. The most advanced compounds from this series inhibit PLK1 at the nanomolar level and show good activity in cell proliferation assays. nih.gov
P300/CBP-associated factor (PCAF) Bromodomain: Through structure-based optimization, pyrrolo[3,2-d]pyrimidin-4-one derivatives were discovered as potent inhibitors of the PCAF bromodomain, an epigenetic reader protein. nih.gov The most potent compound, (R, R)-36n , exhibited high selectivity and cellular activity, making it a valuable tool for exploring PCAF bromodomain regulation. nih.gov
Signaling Pathway Inhibition:
Hedgehog Signaling: The Hedgehog (Hh) signaling pathway is critical in embryonic development and is implicated in several cancers when aberrantly activated. nih.govresearchgate.net A high-throughput screening campaign identified a thieno[3,2-c]quinoline-4-one derivative as an Hh pathway inhibitor. Subsequent optimization, including converting the core to a pyrrolo[3,2-c]quinoline-4-one scaffold, led to the discovery of compound 12b . This derivative demonstrated potent inhibition of the Hh pathway and showed antitumor activity in a murine medulloblastoma allograft model. nih.govresearchgate.net
Below is a table summarizing the inhibitory activities of selected pyrrolo[3,2-c]pyridinone derivatives against various targets.
| Compound/Derivative Class | Target | Key Findings | IC₅₀ Values |
| Pyrrolo[3,2-c]pyridine derivative 1r | FMS Kinase | 3.2 times more potent than the lead compound; selective for cancer cells. nih.govnih.gov | 30 nM nih.govnih.gov |
| 2-(2-Amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-ones | Polo-like kinase 1 (PLK1) | Potent and selective inhibitors with cellular activity. nih.gov | nM range nih.gov |
| Pyrrolo[3,2-d]pyrimidin-4-one derivative (R, R)-36n | PCAF Bromodomain | Highly potent and selective inhibitor. nih.gov | 7 nM nih.gov |
| Pyrrolo[3,2-c]quinoline-4-one derivative 12b | Hedgehog Signaling Pathway | Potent pathway inhibitor with in vivo antitumor activity. nih.govresearchgate.net | N/A |
Potential in Materials Science or Optoelectronic Applications (e.g., BODIPY conjugates)
The highly π-conjugated system of the pyrrolopyridinone core suggests its potential for applications in materials science, particularly in the development of fluorescent materials. mdpi.com Researchers have explored this by creating conjugates of a related isomer, pyrrolo[3,4-b]pyridin-5-one, with boron-dipyrromethene (BODIPY), a well-known fluorescent dye. frontiersin.orgnih.gov
These BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates have been synthesized and their photophysical properties investigated. frontiersin.orgnih.gov The resulting molecules exhibit two distinct absorption bands corresponding to the pyrrolopyridinone and BODIPY chromophores. frontiersin.orgnih.gov A key finding is that the fluorescence emission of these conjugates is sensitive to the viscosity of the surrounding medium. frontiersin.orgnih.gov As viscosity increases, the emission intensity from the BODIPY core also increases, a phenomenon that can be described by the Förster-Hoffman equation. frontiersin.org This property makes them promising candidates for development as fluorescent molecular rotors (FMRs) to probe viscosity changes in microenvironments, such as within living cells. frontiersin.org
The combination of different chromophores like BODIPY, diketopyrrolopyrrole, and porphyrin in a single molecule has also been shown to be a promising strategy for creating materials for use in organic solar cells. rsc.org This highlights the versatility of these heterocyclic scaffolds in the design of functional materials for optoelectronic applications.
Methodological Innovations Driven by Research on this compound
The significant biological activity of the pyrrolopyridinone scaffold has spurred innovation in synthetic organic chemistry, particularly in the development of efficient methods for creating libraries of diverse derivatives for screening. Multi-component reactions (MCRs) have emerged as a powerful tool in this endeavor.
Specifically, the Ugi-Zhu three-component reaction (UZ-3CR) has been effectively coupled with subsequent cascade reactions (such as aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration) to rapidly assemble the complex polyheterocyclic core of pyrrolo[3,4-b]pyridin-5-ones, an isomer of the title compound's scaffold. mdpi.comnih.govnih.gov This one-pot approach is highly efficient, generating molecular complexity from simple starting materials in a single operation, which is advantageous for creating large libraries for lead discovery. nih.govnih.gov These methodologies often utilize microwave heating to accelerate reaction times and improve yields. nih.govnih.gov The development of such robust synthetic strategies is a direct result of the high interest in the pharmacological potential of this class of compounds.
Unresolved Questions and Emerging Research Frontiers for this compound
Despite the significant progress in harnessing the pyrrolo[3,2-c]pyridinone scaffold, several research avenues remain to be explored.
Expanding the Target Space: While research has successfully identified inhibitors for several kinases and signaling pathways, the full spectrum of biological targets for this scaffold is likely much broader. Future screening efforts against a wider range of protein families, including epigenetic targets, ion channels, and G-protein coupled receptors, could uncover novel biological activities.
Overcoming Resistance: For applications in oncology, a key challenge is the emergence of drug resistance. Future research could focus on designing next-generation pyrrolopyridinone inhibitors that can overcome known resistance mechanisms or that target novel binding sites on their protein targets.
Probing the Epigenome: The discovery of a potent PCAF bromodomain inhibitor highlights the potential of this scaffold in epigenetics. nih.gov A major frontier is the development of highly selective probes for other bromodomains and epigenetic reader, writer, and eraser proteins to better understand their roles in health and disease.
Advanced Materials: The initial success with BODIPY conjugates opens the door to more sophisticated materials. frontiersin.orgnih.gov Future work could involve creating conjugates with other functional moieties to develop sensors for a wider range of analytes beyond viscosity, or to create novel materials for applications in organic electronics and photovoltaics. rsc.org
Exploring Isomeric Diversity: Much of the recent synthetic innovation has focused on the pyrrolo[3,4-b] and pyrrolo[3,4-c] isomers. mdpi.commdpi.comnih.govnih.gov A systematic exploration of the synthesis and biological properties of all six possible pyrrolopyridine isomers, including the pyrrolo[3,2-c] core, could yield compounds with unique and valuable properties.
Broader Impact and Significance of Pyrrolo[3,2-c]pyridinone Research in Chemical and Biological Sciences
The research centered on the pyrrolo[3,2-c]pyridinone scaffold and its isomers has had a considerable impact on chemical and biological sciences. Its status as a privileged scaffold in medicinal chemistry has made it a cornerstone for the development of novel therapeutics, particularly in oncology and immunology. nih.govmdpi.comresearchgate.netnih.gov The discovery of potent and selective inhibitors based on this core has not only provided promising lead compounds for drug development but has also furnished the scientific community with powerful chemical tools to probe fundamental biological processes. acs.orgnih.govnih.gov
Furthermore, the pursuit of these molecules has driven innovation in synthetic chemistry, leading to the development of elegant and efficient multi-component reactions that streamline the synthesis of complex heterocyclic structures. mdpi.comnih.govnih.gov Beyond medicine, the unique photophysical properties of pyrrolopyridinone derivatives, especially when conjugated with dyes like BODIPY, are expanding their utility into the realm of materials science, with potential applications in bioimaging and optoelectronics. frontiersin.orgnih.gov Collectively, the study of the pyrrolo[3,2-c]pyridinone framework exemplifies the synergistic relationship between medicinal chemistry, chemical biology, and synthetic methodology, where the quest for new biological functions inspires the creation of novel molecules and synthetic methods.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Amino-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions (e.g., temperature, solvent polarity) and reagent stoichiometry. Polar solvents like DMF, DMSO, or THF are effective for facilitating reactions due to their ability to stabilize intermediates . Chromatographic purification (e.g., silica gel column chromatography) is critical for isolating high-purity products, as demonstrated in analogous pyrrolo-pyrimidinone syntheses . Monitoring reaction progress via TLC and using HPLC for final purity assessment (>98%) ensures reproducibility .
Q. What solvent systems are effective in facilitating reactions involving pyrrolo[3,2-c]pyridin-4-one derivatives?
- Methodological Answer : Polar aprotic solvents such as DMF, DMSO, and acetonitrile are preferred for their ability to dissolve reactive intermediates and enhance reaction kinetics. For example, pyridine derivatives often require DMSO or THF for nucleophilic substitution or cyclization steps . Solvent selection should align with the reaction mechanism (e.g., SN2 vs. electrophilic aromatic substitution).
Q. What spectroscopic methods are essential for confirming the structure of synthesized this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton and carbon environments, especially the characteristic NH₂ and ketone signals. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . Complementary techniques like IR spectroscopy can identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) enables precise quantification of parent compounds and metabolites in biological matrices. Liver microsomal assays (human/rat) combined with UHPLC-Q-Orbitrap/HRMS provide detailed metabolic profiles, identifying phase I/II metabolites and cytochrome P450 interactions . Kinetic parameters (e.g., intrinsic clearance) should be calculated using Michaelis-Menten models .
Q. How can computational modeling aid in understanding the binding interactions of this compound with kinase targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes to kinase active sites. For example, the pyrrolo[3,2-c]pyridin-4-one scaffold may form hydrogen bonds with hinge-region residues (e.g., Met121 in MAPKAP kinase 3) and hydrophobic interactions with gatekeeper residues . Free-energy perturbation (FEP) calculations refine binding affinity predictions for structure-activity relationship (SAR) studies .
Q. What strategies are employed to resolve contradictions in biological activity data across different kinase inhibition assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations, pH). To resolve these:
- Perform selectivity panels against a broad kinase family (e.g., 100+ kinases) to identify off-target effects .
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding thermodynamics.
- Compare cellular vs. enzymatic assay results to assess membrane permeability and intracellular target engagement .
Q. How does modifying substituents on the pyrrolo[3,2-c]pyridin-4-one scaffold affect its pharmacokinetic profile?
- Methodological Answer : Substituent effects can be systematically evaluated using SAR:
- Hydrophilic groups (e.g., hydroxyl, amine): Improve solubility but may reduce blood-brain barrier penetration.
- Halogenated or bulky groups : Enhance metabolic stability by blocking CYP450 oxidation sites .
- Aromatic rings : Increase plasma protein binding, altering free drug concentrations. In vivo studies in rodents with deuterated analogs or radiolabeled compounds provide quantitative absorption/distribution data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
